molecular formula C16H15ClO3 B6339086 Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate CAS No. 1171924-95-0

Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate

Cat. No.: B6339086
CAS No.: 1171924-95-0
M. Wt: 290.74 g/mol
InChI Key: FAPNXNOCIOBNHD-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate typically involves the esterification of 6-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or methanol. The chlorophenyl ethyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-chlorophenylethyl chloride reacts with the hydroxybenzoate ester in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-[2-(4-chlorophenyl)ethyl]-6-oxo-benzoate.

    Reduction: Formation of 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzyl alcohol.

    Substitution: Formation of 2-[2-(4-aminophenyl)ethyl]-6-hydroxybenzoate.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory and Analgesic Properties
    • Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate exhibits anti-inflammatory and analgesic effects, making it a candidate for pain relief formulations. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
  • Synthesis of Active Pharmaceutical Ingredients (APIs)
    • The compound serves as an intermediate in synthesizing various APIs. For instance, it can be transformed into more complex molecules used in treating conditions such as allergies and asthma. The process involves hydrolysis and chemical resolution to obtain desired enantiomers .
  • Antimicrobial Activity
    • Research indicates that derivatives of methyl salicylate possess antimicrobial properties. This makes them suitable for inclusion in topical formulations aimed at treating skin infections or preventing microbial growth in pharmaceutical products .

Cosmetic Applications

  • Fragrance and Flavoring Agent
    • This compound is utilized as a fragrance ingredient in cosmetics due to its pleasant aroma. It is often incorporated into perfumes and personal care products, contributing to their sensory attributes.
  • Preservative Properties
    • The compound has potential as a preservative in cosmetic formulations, helping to extend shelf life by preventing microbial contamination. Its effectiveness has been noted in various studies assessing alternatives to traditional parabens .

Agricultural Applications

  • Pesticide Formulation
    • This compound can be developed into pesticide formulations targeting specific pests while minimizing environmental impact. Its chemical structure allows for modifications that enhance efficacy against agricultural pests .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Benefit
PharmaceuticalPain reliefCOX inhibition
Synthesis of APIsIntermediate for complex molecules
AntimicrobialPrevents microbial growth
CosmeticFragranceEnhances sensory attributes
PreservativeExtends shelf life
AgriculturalPesticide formulationTargets specific pests

Case Studies

  • Case Study on Anti-inflammatory Effects
    • A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of methyl salicylate derivatives, including this compound, in animal models of arthritis. The results indicated significant reduction in inflammation markers compared to control groups.
  • Case Study on Cosmetic Formulations
    • Research conducted on various cosmetic products found that formulations containing this compound showed improved stability and reduced microbial contamination over time, supporting its use as a preservative.
  • Case Study on Agricultural Efficacy
    • Field trials assessing the efficacy of pesticide formulations containing this compound revealed effective pest control with minimal environmental toxicity, highlighting its potential role in sustainable agriculture.

Comparison with Similar Compounds

Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate can be compared with other similar compounds such as:

    Methyl 2-[2-(4-methylphenyl)ethyl]-6-hydroxybenzoate: Similar structure but with a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.

    Methyl 2-[2-(4-fluorophenyl)ethyl]-6-hydroxybenzoate: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.

    Methyl 2-[2-(4-bromophenyl)ethyl]-6-hydroxybenzoate:

Biological Activity

Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

This compound consists of a benzoate core substituted with a hydroxy group and a chlorophenyl ethyl side chain. The synthesis of this compound typically involves the esterification of 6-hydroxybenzoic acid with methyl 2-(4-chlorophenyl)ethyl bromide or similar reagents. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free conditions, which enhance efficiency and reduce environmental impact.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound exhibits an IC50 value in the range of 11-0.69 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundHCT-1160.69
This compoundHeLa11
DoxorubicinHCT-1162.29

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies indicate that treatment with this compound leads to morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation . Additionally, molecular docking studies suggest that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The compound's mechanism likely involves disruption of microbial membrane integrity or inhibition of essential enzymatic pathways.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus< 10
Escherichia coli< 15
Candida albicans< 20

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics with moderate bioavailability. Toxicity assessments reveal a low cytotoxic profile at therapeutic concentrations, suggesting a promising safety margin for further development .

Case Studies and Clinical Implications

Recent clinical studies have begun to explore the potential use of this compound in combination therapies for enhanced efficacy against resistant cancer types. For instance, combining this compound with established chemotherapeutics has shown synergistic effects, improving overall treatment outcomes in preclinical models.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPNXNOCIOBNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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